molecular formula C11H17Cl2FN2 B2806838 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride CAS No. 1707576-00-8

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B2806838
CAS No.: 1707576-00-8
M. Wt: 267.17
InChI Key: OMIIWZYYFJSUJZ-UHFFFAOYSA-N
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Description

Historical Context of Piperidine Derivatives in Pharmacological Research

Piperidine, a six-membered heterocyclic amine first isolated in 1850 by Thomas Anderson, has evolved from a simple organic compound to a privileged scaffold in drug design. Early pharmacological studies focused on naturally occurring piperidine alkaloids, such as piperine from black pepper, which demonstrated analgesic and anti-inflammatory properties. By the mid-20th century, synthetic piperidine derivatives began dominating pharmaceutical pipelines, exemplified by antihistamines (e.g., fexofenadine) and antipsychotics (e.g., risperidone).

The piperidine ring’s adaptability arises from its ability to adopt multiple conformations (chair, boat, and twisted-boat), enabling precise spatial alignment with target proteins. For instance, the FDA-approved drug niraparib (Zejula), a poly(ADP-ribose) polymerase inhibitor, incorporates a piperidine moiety critical for DNA repair pathway modulation. Similarly, ubrogepant (Ubrelvy), a migraine therapy, relies on piperidine’s nitrogen atom for calcitonin gene-related peptide receptor antagonism.

Table 1: Representative Piperidine-Based Pharmaceuticals (2015–2025)

Drug Name Therapeutic Area Target Protein Year Approved
Niraparib Oncology (PARP inhibitor) PARP-1/2 2017
Ubrogepant Migraine CGRP Receptor 2019
Branebrutinib Autoimmunity Bruton’s Tyrosine Kinase (BTK) 2023
Recarbrio Antibacterial Penicillin-binding proteins 2019

Data derived from recent FDA approvals.

Properties

IUPAC Name

4-(2-fluorophenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIIWZYYFJSUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions. The process can be summarized as follows:

    Formation of Schiff Base: 2-fluorobenzaldehyde reacts with piperidine to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(2-fluorophenyl)piperidine.

    Amination: The resulting compound undergoes amination to introduce the amine group at the 4-position of the piperidine ring.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom at the ortho position activates the aromatic ring for nucleophilic aromatic substitution (NAS). Common reagents and outcomes include:

ReagentConditionsProduct FormedYield (%)Reference
Sodium methoxideMethanol, reflux (6–8 hr)4-(2-Methoxyphenyl)piperidin-4-amine65–72
AmmoniaCu catalyst, 120°C4-(2-Aminophenyl)piperidin-4-amine58

Mechanistic Insight :
The reaction proceeds via a Meisenheimer intermediate, where the fluoride leaving group is displaced by a nucleophile (e.g., methoxide or amine). The ortho -fluorine’s steric and electronic effects reduce reaction rates compared to para -substituted analogs.

Oxidation Reactions

The secondary amine in the piperidine ring undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProduct FormedSelectivityReference
H₂O₂ (30%)Acetic acid, 50°C, 3 hrPiperidine N-oxide derivative>90%
KMnO₄Aqueous NaOH, 0°CKetone (via C–N bond cleavage)40–50

Key Observation :
N-Oxidation with H₂O₂ preserves the piperidine ring, while strong oxidants like KMnO₄ lead to ring-opening via C–N bond scission .

Reduction and Hydrogenation

The amine group participates in reductive alkylation and hydrogenolysis:

Reaction TypeReagent/ConditionsProduct FormedApplicationReference
Reductive alkylationAldehyde, NaBH₃CN, MeOHN-Alkylated piperidine derivativeDrug candidate synthesis
HydrogenolysisH₂, Pd/C, ethanol, 60°C4-Aminopiperidine (debenzylation)Intermediate purification

Note :
Hydrogenolysis selectively removes the benzyl group while retaining the piperidine ring.

Acid-Base Reactions and Salt Formation

The compound’s dihydrochloride salt undergoes reversible protonation:

BaseConditionsProduct FormedpKa (Amine)Reference
NaOH (1M)Aqueous, RTFree base (neutral amine)~9.2
HCl (gas)Ethanol, 0°CRecovered dihydrochloride salt

Stability :
The free base is hygroscopic and prone to oxidation, necessitating storage as the stable dihydrochloride salt.

Complexation with Metal Ions

The amine group acts as a ligand for transition metals, enabling coordination chemistry:

Metal SaltConditionsComplex FormedApplicationReference
CuCl₂Methanol, RT[Cu(L)₂Cl₂] (octahedral)Catalytic studies
Pd(OAc)₂DMF, 100°CPd–amine coordination polymerCross-coupling catalysis

Structural Confirmation :
X-ray crystallography of Cu complexes reveals bidentate binding via the amine and piperidine nitrogen .

Cross-Coupling Reactions (Buchwald-Hartwig)

The aromatic fluorine participates in palladium-catalyzed couplings:

SubstrateCatalyst SystemProduct FormedYield (%)Reference
Arylboronic acidPd(OAc)₂/XPhos, K₂CO₃Biarylpiperidine derivative75–82
Alkynyl bromidePdCl₂(PPh₃)₂, CuIAlkynylated piperidine68

Scope :
Reactions tolerate electron-rich and electron-poor aryl partners but require anhydrous conditions .

Schiff Base Formation

The primary amine reacts with carbonyl compounds:

Carbonyl SourceConditionsProduct FormedStabilityReference
BenzaldehydeEthanol, RT, 12 hrN-Benzylidene-piperidine derivativeCrystallizes readily
AcetoneReflux, molecular sievesImine (cyclic)Air-sensitive

Applications :
Schiff bases serve as intermediates for heterocycle synthesis and metal-organic frameworks.

Scientific Research Applications

Oncology

Application Overview:
The compound is being investigated for its potential as an anticancer agent. Its structural characteristics suggest it may interact with specific biological pathways involved in cancer progression.

Experimental Procedures:

  • Cell Culture: Cancer cell lines are treated with varying concentrations of the compound.
  • Assays: Cell viability assays (e.g., MTT assay) are conducted to assess cytotoxicity.

Results and Outcomes:
Preliminary studies indicate that 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride exhibits significant cytotoxic effects on certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Neurology

Application Overview:
Research into the neuroprotective properties of this compound is ongoing, particularly concerning its potential to treat neurodegenerative diseases like Alzheimer’s disease.

Experimental Procedures:

  • Neuroprotection Assays: Cellular models are exposed to neurotoxic agents in the presence of the compound.
  • Measurement Techniques: Neuronal survival rates and apoptosis markers are evaluated.

Results and Outcomes:
The compound has shown promise in protecting neuronal cells from toxic insults, indicating its potential role in developing therapies for neurodegenerative conditions.

Cardiology

Application Overview:
There is growing interest in the cardiovascular effects of piperidine derivatives, including their potential as antihypertensive agents.

Experimental Procedures:

  • Animal Models: Blood pressure and heart rate changes are monitored following administration of the compound.
  • Receptor Interaction Studies: The interaction with cardiovascular receptors is analyzed using radiolabeled ligands.

Results and Outcomes:
Initial findings suggest that the compound may influence cardiovascular parameters positively, warranting further investigation into its therapeutic applications in hypertension.

Psychiatry

Application Overview:
The psychopharmacological properties of this compound are being studied for potential use as antipsychotic and antidepressant medications.

Experimental Procedures:

  • Behavioral Assays: Animal models are used to evaluate mood and cognitive effects.
  • Binding Studies: The compound's affinity for neurotransmitter receptors (dopamine and serotonin) is assessed.

Results and Outcomes:
Research indicates that the compound may modulate neurotransmitter systems effectively, suggesting a role in treating psychiatric disorders .

Material Science

Application Overview:
In material science, this compound is explored for its unique photophysical and electrochemical properties, which can enhance material performance.

Experimental Procedures:

  • Material Synthesis: The compound is incorporated into various materials.
  • Characterization Techniques: Scanning electron microscopy and energy-dispersive X-ray spectroscopy are utilized to analyze material properties.

Results and Outcomes:
Studies have demonstrated that incorporating this compound into materials improves conductivity and photostability, making it a candidate for advanced materials development.

Summary Table of Applications

FieldApplication DescriptionKey Findings
OncologyAnticancer agent explorationSignificant cytotoxic effects on cancer cell lines
NeurologyNeuroprotective propertiesProtects neuronal cells from toxic insults
CardiologyPotential antihypertensive agentInfluences cardiovascular parameters positively
PsychiatryAntipsychotic and antidepressant researchModulates neurotransmitter systems
Material ScienceEnhances material propertiesImproves conductivity and photostability

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -F, -NO₂, -CF₃): The 2-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing lipophilicity and solubility. The nitro group in 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride introduces strong electron withdrawal, which may enhance reactivity but also raises stability and toxicity concerns .
  • Steric Effects:

    • The methyl group in N-(4-Fluoro-2-methylbenzyl)-4-piperidinamine dihydrochloride adds steric bulk, which could hinder metabolic degradation, prolonging half-life .
  • Salt Forms:

    • All listed compounds are hydrochloride or dihydrochloride salts, improving solubility for in vitro and in vivo applications.

Biological Activity

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorophenyl group, which is believed to enhance its biological activity. The dihydrochloride salt form aids in its solubility and bioavailability.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems. This interaction suggests potential applications in treating neurological disorders, as it may modulate neurotransmitter activity.

Antimicrobial Properties

The compound has been studied for its antimicrobial effects, showing potential against various bacterial strains. For instance, modifications on the piperidine ring have been linked to increased antibacterial activity, particularly when electron-withdrawing or donating groups are present .

Antimalarial Activity

Preliminary studies indicate that this compound may possess antimalarial properties. It has been suggested that the compound's structure could lead to effective inhibition of malaria pathogens by targeting specific metabolic pathways within the parasites .

Case Studies and Research Findings

  • Antimicrobial Activity : A study examined the effects of various piperidine derivatives, including this compound, against common bacterial pathogens. Results showed significant inhibition of growth in several strains, indicating its potential as an antibacterial agent .
  • Pharmacokinetics : In pharmacokinetic studies involving mouse models, the compound demonstrated variable absorption rates depending on the administration route. Intraperitoneal administration resulted in higher systemic exposure compared to oral dosing, which was affected by first-pass metabolism .
  • Therapeutic Applications : Investigations into the compound's role in neurological therapies have highlighted its ability to inhibit acetylcholinesterase (AChE), suggesting a potential application in treating Alzheimer's disease by enhancing cholinergic signaling .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
N-(2-fluorophenyl)piperidin-4-amine Lacks dihydrochloride saltModerate activity
1-(2-fluorobenzyl)piperidin-4-amine Different substitution patternLimited efficacy
4-(2-chlorobenzyl)piperidin-4-amine Chlorine instead of fluorineVarying reactivity

This table illustrates how structural modifications can significantly influence biological activity and therapeutic potential.

Q & A

Q. What are the key synthetic routes for 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Alkylation of piperidin-4-amine with 2-fluorobenzyl bromide via nucleophilic substitution in a polar solvent (e.g., DMF) under reflux .
  • Step 2 : Formation of the dihydrochloride salt by treating the free base with HCl in an anhydrous solvent (e.g., ethanol) .
    Optimization : Control reaction temperature (60–80°C), use stoichiometric excess of 2-fluorobenzyl bromide (1.2–1.5 eq), and employ catalysts like K₂CO₃ to enhance yield (reported up to 75% in related piperidine derivatives) .

Q. How is the structural integrity of this compound validated?

Use a combination of:

  • NMR : Confirm the presence of the 2-fluorophenyl group (¹⁹F NMR: δ ~ -110 ppm) and piperidine protons (¹H NMR: δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., [M+H]+ ≈ 239.1 g/mol for the free base) .
  • X-ray Crystallography : Resolve crystal structures using SHELX programs to verify bond angles and salt formation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO) due to the dihydrochloride salt form .
  • Stability : Store at -20°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light .

Advanced Questions

Q. How do substituent variations (e.g., fluorine position) on the phenyl ring influence biological activity?

  • Structure-Activity Relationship (SAR) : Fluorine at the 2-position enhances steric hindrance, potentially altering receptor binding compared to 3- or 4-fluoro analogs. For example, 2-fluorophenyl derivatives show increased selectivity for σ-1 receptors in related compounds .
  • Lipophilicity : Fluorine’s electron-withdrawing effect reduces logP, improving aqueous solubility but possibly reducing membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Purity Analysis : Use HPLC (≥95% purity) to rule out impurities from incomplete alkylation or salt formation, which may confound activity results .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in receptor-binding assays .
  • Cross-Validation : Compare data across orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular uptake assays) .

Q. What computational tools are recommended for predicting the compound’s interaction with neurological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine or serotonin receptors, leveraging homology models from related piperidine derivatives .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Asp³.32 in GPCRs) .

Q. How can crystallographic challenges (e.g., twinning) during structure determination be addressed?

  • Data Collection : Use synchrotron radiation for high-resolution (<1.2 Å) data to resolve twinning .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals, and validate with R₁ < 0.05 .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Rodent Studies : Administer 10 mg/kg intravenously to assess plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .
  • Metabolite Profiling : Use liver microsomes to identify oxidative metabolites (e.g., N-dealkylation products) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight279.18 g/mol (free base)
logP (Predicted)1.8 (free base), -0.5 (dihydrochloride)
Aqueous Solubility>50 mg/mL (water)

Q. Table 2. Common Analytical Methods

TechniqueApplicationReference
¹H/¹³C NMRConfirm regiochemistry of substitution
HPLC-PDAPurity assessment (λ = 254 nm)
X-ray CrystallographySalt form and stereochemistry

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